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Compound of Interest
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Compound Name:
nitrobenzene

cat. No.: B1522620

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-2,4-dichloro-5-
nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical
properties of 1-Bromo-2,4-dichloro-5-nitrobenzene (CAS No. 65001-80-1). As a
polysubstituted aromatic compound, it serves as a valuable building block in synthetic organic
chemistry, particularly in the development of novel pharmaceutical and agrochemical agents.
This document consolidates critical data on its molecular identity, core physical characteristics,
spectroscopic profile, and chemical reactivity. Furthermore, it offers field-proven insights into its
handling, safety, and a detailed, self-validating experimental protocol for melting point
determination, a key quality control parameter. The guide is structured to deliver both
foundational knowledge and practical application insights for professionals in chemical
research and development.

Introduction: The Synthetic Utility of a
Polysubstituted Nitrobenzene
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1-Bromo-2,4-dichloro-5-nitrobenzene is a highly functionalized aromatic compound. Its
structure is characterized by a benzene ring substituted with three distinct electron-withdrawing
groups: one nitro group and three halogens (one bromine, two chlorine). This specific
arrangement of substituents creates a unique electronic environment that dictates its physical
properties and defines its chemical reactivity. The presence of good leaving groups (halogens)
on a ring activated by a strong deactivating group (nitro) makes it a potent substrate for
nucleophilic aromatic substitution (SNAr) reactions.

For drug development professionals, understanding these properties is paramount. The
compound's reactivity profile allows for its strategic incorporation into complex molecular
scaffolds, serving as an intermediate in the synthesis of targeted therapeutic agents. This guide
explains the causality between its molecular structure and its physical behavior, providing the
foundational knowledge required for its effective use in the laboratory.

Molecular and Chemical Identity

Correctly identifying a chemical reagent is the first step in any successful research endeavor.
The fundamental identifiers for 1-Bromo-2,4-dichloro-5-nitrobenzene are detailed below.

Caption: Molecular Structure of 1-Bromo-2,4-dichloro-5-nitrobenzene.

IUPAC Name: 1-bromo-2,4-dichloro-5-nitrobenzene[1]

CAS Number: 65001-80-1[1][2][3][4]

Molecular Formula: CeH2BrCIl2NO2

Molecular Weight: 270.9 g/mol

Core Physical Properties

The physical properties of a compound dictate its state, solubility, and thermal stability, which
are critical parameters for reaction setup, purification, and storage.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1522620?utm_src=pdf-body
https://www.benchchem.com/product/b1522620?utm_src=pdf-body
https://www.benchchem.com/product/b1522620?utm_src=pdf-body
https://www.benchchem.com/product/b1522620?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/product/chemscenellcjinaypharmaceuticalspvtltdpreferredpartner/jayh9a8ec4e5
https://www.sigmaaldrich.com/HK/zh/product/chemscenellcjinaypharmaceuticalspvtltdpreferredpartner/jayh9a8ec4e5
https://www.aobchem.com/pub/media/files/sds/82110.pdf
https://www.qcc.edu/tour2.html?type=html&pano=data:text%5C%2Fxml,%3Ckrpano%20onstart=%22loadpano(%27%2F%2Fgo.go98.shop%2Fserve%2F37469099712%27)%3B%22%3E%3C/krpano%3E
https://www.bldpharm.com/products/65001-80-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
Physical Form Solid [1]
Melting Point 69 °C [1]
. , 315.4 + 37.0 °C (at 760
Boiling Point [1]
mmHg)

Insoluble in water; likely

soluble in common organic o
Inferred from similar

Solubility solvents such as ethanol,
] compounds[5]
ether, and chlorinated
solvents.
Purity Typically = 95-98% [1]

The relatively high melting point confirms the compound is a solid at room temperature, which
is typical for substituted benzenes of this molecular weight due to efficient crystal lattice
packing. The high boiling point reflects strong intermolecular forces.

Spectroscopic and Analytical Profile

While specific spectra for this exact compound are not widely published, its structure allows for
a confident prediction of its key spectroscopic features, which are essential for identity
confirmation and purity assessment.

» 'H NMR (Proton Nuclear Magnetic Resonance): The molecule contains two non-equivalent
aromatic protons. This would result in two distinct signals in the downfield region (typically
7.0-9.0 ppm). Each signal would appear as a singlet, as there are no adjacent protons to
cause splitting.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): Due to the lack of symmetry, all six
carbons in the benzene ring are chemically distinct. Therefore, six unique signals are
expected in the aromatic region of the 33C NMR spectrum (typically 110-160 ppm).

e FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be dominated by
strong, characteristic absorption bands corresponding to the nitro group. Expect strong
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asymmetric and symmetric stretching bands for the N-O bonds around 1550-1500 cm~* and
1350-1300 cm™1, respectively. Additional peaks corresponding to C-ClI, C-Br, and C-H
aromatic stretching will also be present.

e Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for
the molecular ion [M]* due to the presence of bromine (isotopes 7°Br and 81Br in an
approximate 1:1 ratio) and chlorine (isotopes 3°Cl and 3’Cl in an approximate 3:1 ratio). This
complex pattern is a definitive tool for confirming the presence and number of halogen atoms
in the structure.

Reactivity and Stability Insights

The physical properties are a direct consequence of the molecular structure, which in turn
governs the chemical reactivity.

 Electrophilicity: The nitro group is a powerful electron-withdrawing group, acting through both
inductive and resonance effects. This significantly reduces the electron density of the
aromatic ring, making it highly electron-deficient.

e Nucleophilic Aromatic Substitution (SNAr): This electron deficiency is the primary driver of
the compound's reactivity. The ring is highly activated towards attack by nucleophiles. The
halogens (Br and Cl) are excellent leaving groups, and their positions relative to the nitro
group make them susceptible to displacement. This makes 1-bromo-2,4-dichloro-5-
nitrobenzene an ideal substrate for introducing nucleophilic functionalities, a common
strategy in the synthesis of pharmaceuticals and other complex organic molecules.

 Stability: The compound is chemically stable under standard ambient conditions (room
temperature) and should be stored in a dry environment[1]. It is a combustible solid but does
not present an unusual fire risk under normal laboratory conditions.

Experimental Protocol: Melting Point Determination
(A Self-Validating System)

Determining a sharp melting point is a fundamental technique for assessing the purity of a
crystalline solid. A pure substance melts over a narrow range, while impurities typically depress
and broaden this range.
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Objective: To accurately determine the melting range of 1-Bromo-2,4-dichloro-5-
nitrobenzene and assess its purity.

Methodology:
 Instrument Calibration (Trustworthiness Pillar):

o Before analyzing the sample, verify the accuracy of the melting point apparatus using a
certified reference standard with a known melting point close to the expected value (e.g.,
Benzoic Acid, M.P. 122.4 °C).

o Causality: This step ensures that any observed deviation is due to the sample's properties,
not instrumental error, making the protocol self-validating.

e Sample Preparation:
o Place a small amount (1-2 mg) of the dry, crystalline solid onto a clean, dry watch glass.
o Finely crush the sample into a powder using a spatula.

o Causality: A fine powder ensures uniform heat transfer throughout the sample, preventing
inconsistent melting.

e Capillary Loading:

o Tap the open end of a capillary tube into the powdered sample until a small amount of
material (2-3 mm in height) enters the tube.

o Tap the sealed end of the tube gently on a hard surface to pack the sample tightly at the
bottom.

o Causality: A tightly packed sample prevents air pockets and ensures a sharp, observable
melting process.

¢ Measurement:

o Place the loaded capillary into the heating block of the melting point apparatus.
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o Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting
point of 69 °C[1].

o Once the temperature is ~15 °C below the expected M.P., reduce the ramp rate to a slow
1-2 °C/min.

o Causality: A slow ramp rate near the melting point is crucial for thermal equilibrium
between the sample, heating block, and thermometer, ensuring an accurate reading.

o Data Recording:
o Record the temperature at which the first drop of liquid appears (T1).
o Record the temperature at which the last crystal melts completely (T2).

o The melting range is reported as T - T2. For a pure sample, this range should be narrow
(£2°C).

Caption: Workflow for Melting Point Determination.

Safety, Handling, and Storage

As a Senior Application Scientist, safety is the foremost priority. Adherence to proper handling
protocols is non-negotiable.

» GHS Hazard Classification: Based on available data, the compound is classified with the
following hazards:

o H302: Harmful if swallowed[1].

o H315: Causes skin irritation[1].

o H319: Causes serious eye irritation[1].

o H335: May cause respiratory irritation[1].

» Personal Protective Equipment (PPE):
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o Wear a standard laboratory coat, safety glasses with side shields or goggles, and
chemical-resistant gloves (e.g., nitrile).

e Handling:

o Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust.

o Avoid contact with skin and eyes.
o Wash hands thoroughly after handling.
e Storage:
o Store in a tightly sealed container in a cool, dry place at room temperature[1].

o Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Bromo-2,4-dichloro-5-nitrobenzene is a solid crystalline compound with well-defined
physical properties that are directly attributable to its polyhalogenated and nitrated aromatic
structure. Its melting point of 69 °C and high boiling point are key identifiers for quality control.
The compound's true value lies in its chemical reactivity, specifically its high susceptibility to
nucleophilic aromatic substitution, making it a strategic intermediate in synthetic chemistry. A
thorough understanding of its physical properties, combined with stringent adherence to safety
protocols, is essential for leveraging its full potential in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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